methanone dihydrochloride CAS No. 1349719-00-1](/img/structure/B2844807.png)
[4-(Aminomethyl)piperidin-1-yl](pyridin-3-yl)methanone dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride” is a small molecule . It belongs to the class of organic compounds known as phenylpiperidines, which are compounds containing a phenylpiperidine skeleton, consisting of a piperidine bound to a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound is complex, and it’s part of the phenylpiperidines class of organic compounds . These compounds contain a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidines are crucial building blocks in drug development. Their derivatives appear in over twenty classes of pharmaceuticals and alkaloids. Researchers have explored various synthetic routes to create substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The piperidine moiety is often incorporated into drug candidates due to its favorable pharmacokinetic properties and interactions with biological targets.
Anti-Tubercular Activity
Novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been designed and synthesized for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . These compounds hold promise as potential agents in the fight against tuberculosis.
Protein Kinase Inhibitors
Researchers have explored the synthesis of (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone derivatives as potential protein kinase inhibitors. These compounds are part of ongoing studies aimed at discovering new heteroaromatic molecules with inhibitory potency against protein kinases .
Anticancer Agents
Certain piperidine derivatives exhibit promising anticancer properties. For example, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as dual inhibitors of Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . These compounds hold potential for cancer therapy.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and receptors, influencing their function and leading to a range of biological effects .
Mode of Action
It’s known that the compound interacts with its targets, leading to changes in their function . The specific nature of these interactions and the resulting changes are subject to ongoing research.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
properties
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-pyridin-3-ylmethanone;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.2ClH/c13-8-10-3-6-15(7-4-10)12(16)11-2-1-5-14-9-11;;/h1-2,5,9-10H,3-4,6-8,13H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMSOVSHUOJHSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)C2=CN=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Aminomethyl)piperidin-1-yl](pyridin-3-yl)methanone dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2844725.png)
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylthio)phenyl)methanone](/img/structure/B2844727.png)

![(1S,5S)-3-benzyloxycarbonyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2844729.png)
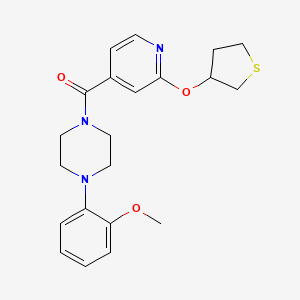
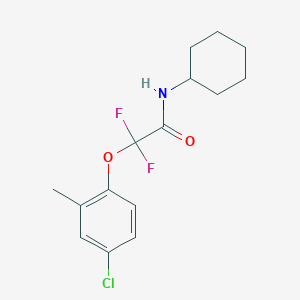
![1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine-2-carboxylic acid](/img/structure/B2844733.png)
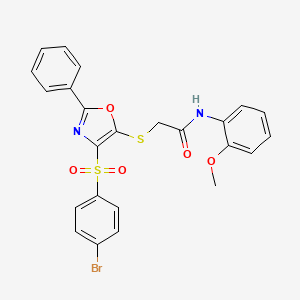
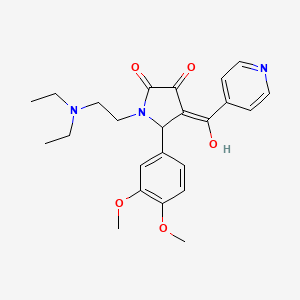
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2844742.png)
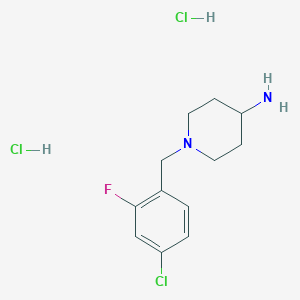
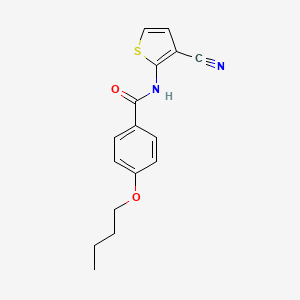
![2-[(4,6-Dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2844747.png)